N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
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Overview
Description
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These are heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require prolonged heating in refluxing solvents such as dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazine rings.
Scientific Research Applications
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anti-tubercular agent.
Materials Science: It can be used as a building block for the synthesis of fluorescent probes and polymers.
Biological Research: The compound has shown activity in modulating GABA A receptors and inhibiting c-Met protein kinase.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound’s interaction with GABA A receptors and c-Met protein kinase also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- Pyrazolo[1,5-a]pyrimidines
- 1,2,3-triazolo[1,5-a]pyrazines
Uniqueness
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and modulate GABA A receptors sets it apart from other similar compounds.
Properties
CAS No. |
849199-78-6 |
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Molecular Formula |
C18H12F2N4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H12F2N4/c19-13-7-4-8-14(20)17(13)23-18-16-9-21-11-24(16)15(10-22-18)12-5-2-1-3-6-12/h1-11H,(H,22,23) |
InChI Key |
VAHHTDIPWRZGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
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